Methyl 3-(nitrooxy)propanoate
Description
Properties
IUPAC Name |
methyl 3-nitrooxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO5/c1-9-4(6)2-3-10-5(7)8/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJYEFNFMZBOHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
This method involves the displacement of a halogen atom (bromine or iodine) from methyl 3-halopropanoate using silver nitrate (AgNO₃) in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism , where the nitrate ion (NO₃⁻) acts as the nucleophile. The general reaction scheme is:
Key advantages include high regioselectivity and compatibility with ester functional groups.
Optimized Reaction Conditions
Based on analogous syntheses in the literature, optimal conditions involve:
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Solvent : Acetonitrile (CH₃CN), which stabilizes ionic intermediates.
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Temperature : 80°C under reflux, accelerating substitution kinetics.
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Molar ratio : 1:1.2 (substrate:AgNO₃) to ensure complete conversion.
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Reaction time : 2–4 hours, monitored by TLC or GC-MS.
A representative procedure from patent literature involves heating methyl 3-bromopropanoate (16.6 mmol) with AgNO₃ (19.3 mmol) in CH₃CN at 80°C for 2 hours, yielding 87% after purification via flash chromatography (DCM eluent).
Characterization Data
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¹H NMR (CDCl₃): δ 4.59 (t, 2H, J = 6.3 Hz, CH₂ONO₂), 3.74 (s, 3H, COOCH₃), 2.64 (t, 2H, J = 7.4 Hz, CH₂COO), 1.96 (p, 2H, J = 6.2 Hz, CH₂).
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IR (cm⁻¹): 1283 (N–O stretch), 1634 (C=O), 1740 (ester C=O).
Nitration of Methyl 3-Hydroxypropanoate
Nitrating Agents and Conditions
Direct nitration employs a mixture of nitric acid (HNO₃) , acetic anhydride (Ac₂O) , and glacial acetic acid (AcOH) to convert the hydroxyl group into a nitrooxy moiety. The reaction is typically conducted at 0°C to 25°C to minimize ester hydrolysis:
Procedure and Yield
A modified protocol from Thieme et al. involves:
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Dissolving methyl 3-hydroxypropanoate (1.28 mmol) in ethyl acetate (50 mL).
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Adding HNO₃ (65% w/v, 1.55 mL) and AcOH (5.56 mL) dropwise at 0°C.
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Stirring at room temperature for 20 hours, followed by neutralization with 20% KOH.
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Extracting with DCM and purifying via silica chromatography (EtOAc/hexane).
The yield ranges from 75–85% , contingent on reaction scale and purity of starting materials.
Analytical Validation
Comparative Analysis of Synthetic Routes
The silver nitrate method is preferred for industrial-scale production due to shorter reaction times and higher yields, whereas nitration is cost-effective for laboratory-scale synthesis.
Applications and Derivatives
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(nitrooxy)propanoate undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized to form different oxidation products.
Reduction: The nitrooxy group can be reduced to form corresponding amines or hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitro compounds or carboxylic acids.
Reduction: Products may include amines or hydroxylamines.
Substitution: Products may include substituted esters or alcohols.
Scientific Research Applications
Methyl 3-(nitrooxy)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of methyl 3-(nitrooxy)propanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. One known mechanism is the inhibition of methyl-coenzyme M reductase, an enzyme involved in methane formation in ruminants . This inhibition reduces methane emissions, making it a valuable compound for environmental applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Analog Compounds :
Methyl 3-(4-Methoxyphenyl)propanoate (CAS 15823-04-8): Features a methoxy (-OCH₃) group on a phenyl ring. This substituent increases lipophilicity compared to nitrooxy, making it more stable but less reactive. Molecular weight: 194.23 g/mol .
Methyl 3-Acetoxy-2-methylene-3-(6-methyl-2-pyridyl)propanoate (): Contains an acetoxy (-OAc) group and a pyridyl ring. The acetoxy group is hydrolytically labile, offering controlled release of acetic acid in drug delivery systems. Molecular weight: 227.7 g/mol (calculated) .
Methyl 3-(Isopropylsulfinyl)propanoate (): Incorporates a sulfinyl (-S(O)-) group. Sulfinyl derivatives exhibit chiral properties useful in asymmetric synthesis. Synthesized via mCPBA oxidation, yielding enantiopure products .
Methyl 3-(Chlorosulfonyl)propanoate (CAS 15441-07-3): Contains a chlorosulfonyl (-SO₂Cl) group, a strong electrophile used in sulfonamide synthesis. Molecular weight: 186.61 g/mol .
Methyl 3-(Methylthio)propanoate (CAS 13532-18-8): Features a methylthio (-S-CH₃) group, which is less polar than nitrooxy, enhancing volatility. Molecular weight: 134.20 g/mol .
Functional Group Reactivity :
- Nitrooxy (-O-NO₂): Highly reactive, prone to decomposition under heat or light, and used in explosives or nitric oxide donors in pharmaceuticals .
- Methoxy (-OCH₃) : Electron-donating, stabilizes aromatic systems, and enhances metabolic stability in drug candidates .
- Sulfinyl/Sulfonyl : Participates in nucleophilic substitutions and redox reactions, critical in protease inhibitors and polymer chemistry .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituent | Reactivity Profile |
|---|---|---|---|
| Methyl 3-(nitrooxy)propanoate* | ~165.1 (estimated) | Nitrooxy (-O-NO₂) | High (explosive, NO donor) |
| Methyl 3-(4-methoxyphenyl)propanoate | 194.23 | Methoxy (-OCH₃) | Moderate (lipophilic, stable) |
| Methyl 3-(chlorosulfonyl)propanoate | 186.61 | Chlorosulfonyl (-SO₂Cl) | High (electrophilic) |
| Methyl 3-(methylthio)propanoate | 134.20 | Methylthio (-S-CH₃) | Low (volatile, odorant) |
*Estimated based on structural analogs.
Q & A
Q. Key factors affecting yield :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Catalyst | 1–5% acid | Excess acid risks side reactions (e.g., hydrolysis). |
| Temperature | 60–80°C | Higher temperatures degrade nitrooxy groups. |
| Solvent | Methanol or THF | Polar aprotic solvents improve nitro group stability. |
Basic: What are the critical physical and spectroscopic properties of this compound for characterization?
While direct data for this compound is limited, analogous esters provide benchmarks:
- Boiling Point : ~150–160°C (similar to methyl piperidinepropanoates) .
- Density : ~1.1–1.2 g/cm³ (typical for nitro-containing esters) .
- Spectroscopy :
Advanced: How does the nitrooxy group influence reactivity in substitution and reduction reactions?
The nitrooxy group acts as a strong electron-withdrawing moiety , directing electrophilic substitution to the β-position of the ester. In reduction reactions (e.g., using LiAlH₄), it is reduced to an amine, forming 3-aminopropanoate derivatives . Competing pathways include:
- Nitro → Amine : Full reduction under H₂/Pd-C yields primary amines.
- Partial Reduction : Catalytic hydrogenation at low pressure may retain the ester group.
Contradictions : Some studies report nitro group stability under mild acidic conditions , while others note decomposition at pH < 4 .
Advanced: What are the stability challenges for this compound under varying pH and temperature?
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Thermal Stability : Decomposes above 80°C, releasing NOₓ gases (observed in nitroaryl esters) .
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pH Sensitivity : Hydrolysis accelerates in basic media (pH > 9), cleaving the ester to 3-(nitrooxy)propanoic acid. Acidic conditions (pH < 4) risk nitro group protonation and decomposition .
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Storage Recommendations :
Condition Stability 4°C (anhydrous) >6 months Room temperature (dark) 1–2 months
Methodological: Which analytical techniques are most effective for quantifying impurities in this compound?
- HPLC-MS : Detects nitroso byproducts (e.g., from partial reduction) with a C18 column and acetonitrile/water gradient .
- GC-FID : Quantifies residual methanol or acetic acid (common in ester synthesis) .
- Titrimetry : Measures free acid content post-synthesis to assess ester purity .
Validation : Cross-reference with ¹³C NMR to confirm absence of regioisomers (critical for nitrooxy positioning) .
Advanced: What biological interactions are hypothesized for this compound based on structural analogs?
Nitrooxy esters exhibit dual activity :
- NO Donor Potential : Enzymatic cleavage releases nitric oxide, modulating vasodilation (observed in nitrooxy derivatives of indoles) .
- Enzyme Inhibition : The nitro group may interact with cytochrome P450 isoforms, as seen in fluorophenylpropanoates .
Contradictions : While some indole-based nitro compounds show antitumor activity , nitrooxy esters may exhibit cytotoxicity at high concentrations due to ROS generation .
Methodological: How can computational modeling guide the design of this compound derivatives with enhanced stability?
- DFT Calculations : Predict bond dissociation energies (BDE) for the nitrooxy group to identify stable substituents (e.g., electron-donating groups at the β-position) .
- MD Simulations : Assess solubility in lipid bilayers for drug delivery applications, leveraging data from azetidine analogs .
Advanced: What are the limitations in scaling up this compound synthesis for preclinical studies?
- Safety : Batch reactions risk exothermic decomposition; continuous flow systems reduce thermal hazards .
- Purification : Chromatography is inefficient for large-scale nitro compounds; recrystallization in ethyl acetate/hexane mixtures is preferred .
Data Contradictions and Resolutions
- Nitro Group Stability : Conflicting reports on acidic hydrolysis may arise from substituent effects. Ortho-substituted nitro groups (e.g., in nitrophenylpropanoates) are more resistant vs. aliphatic nitrooxy esters .
- Biological Activity : Variability in NO release rates across studies suggests structural nuances (e.g., ester vs. amide linkages) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
